

Spectroscopic Data of 2-Formylphenylboronic Acid Pinacol Ester: A Technical Guide

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Compound of Interest

Compound Name: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-formylphenylboronic acid pinacol ester (IUPAC name: **2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde**). This versatile building block is of significant interest in organic synthesis and drug discovery. This document compiles available spectroscopic information and presents detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

While a consolidated public source for the complete experimental spectroscopic data of 2-formylphenylboronic acid pinacol ester is not readily available, this section summarizes the expected and reported data based on its chemical structure and data from closely related analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	CDCl_3	~ 10.5	s	-	CHO
~ 7.9	d	~ 7.6	Ar-H		
~ 7.6	t	~ 7.5	Ar-H		
~ 7.5	t	~ 7.5	Ar-H		
~ 7.8	d	~ 7.6	Ar-H		
1.35	s	-	4 x CH_3 (pinacol)		
^{13}C	CDCl_3	~ 193	-	-	C=O
~ 140	-	-	C-B		
~ 135	-	-	Ar-C		
~ 134	-	-	Ar-C		
~ 130	-	-	Ar-C		
~ 128	-	-	Ar-C		
~ 84	-	-	$\text{C}(\text{CH}_3)_2$		
~ 25	-	-	$\text{C}(\text{CH}_3)_2$		

Note: The data presented above are predicted values based on the structure and data from similar compounds. Experimental verification is required.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980, 2870	Medium-Strong	C-H stretch (aliphatic)
~2820, 2720	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)[1]
~1600, 1480	Medium-Weak	C=C stretch (aromatic)
~1360	Strong	B-O stretch
~1140	Strong	C-O stretch

Note: These are characteristic absorption bands expected for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
232	Moderate	[M] ⁺ (Molecular Ion)
231	High	[M-H] ⁺
203	Moderate	[M-CHO] ⁺
173	Moderate	[M-C(CH ₃) ₂ O] ⁺
131	High	[C ₇ H ₆ BO] ⁺
104	Moderate	[C ₇ H ₅ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted based on typical fragmentation of aldehydes and boronic esters. The molecular ion peak is expected at m/z = 232.09, corresponding to the molecular weight of the compound.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organic compounds and can be specifically adapted for 2-formylphenylboronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the chemical structure and confirm the purity of the compound.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of 2-formylphenylboronic acid pinacol ester.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the spectrometer to the specific solvent and sample.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Acquire a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - As 2-formylphenylboronic acid pinacol ester is a liquid at room temperature, it can be analyzed directly.
 - Place a small drop of the neat liquid sample onto the ATR crystal.
- Instrument Setup:
 - Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

- Record a background spectrum of the clean, empty ATR crystal.
- Spectrum Acquisition:
 - Acquire the IR spectrum of the sample.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and correlate them with the corresponding functional groups (e.g., C=O, C-H, B-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

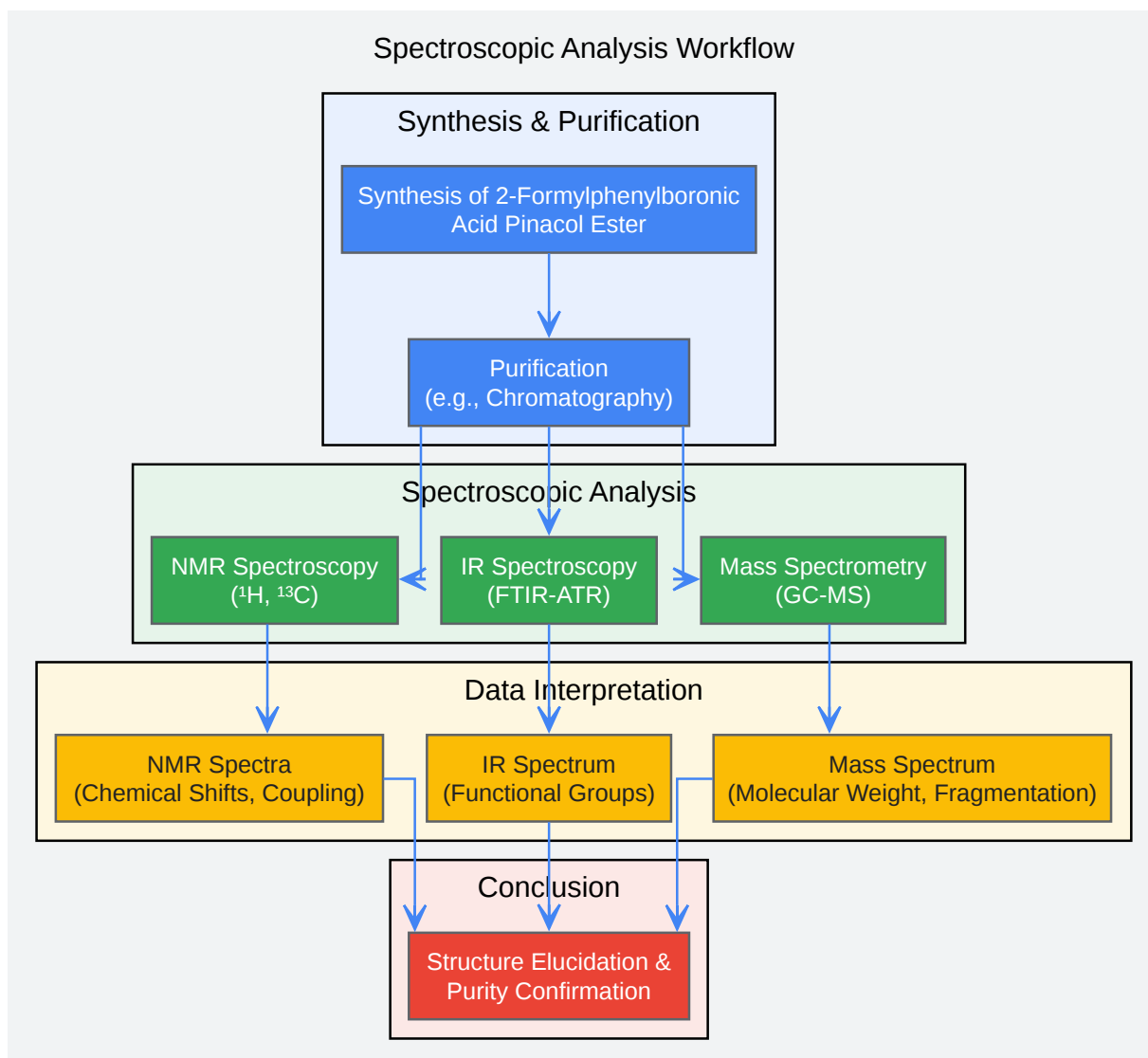
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup:
 - Use a GC-MS system equipped with an electron ionization (EI) source.
 - Set the GC oven temperature program to ensure good separation from any impurities and the solvent.
 - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).
- Analysis:

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- The sample is vaporized and separated on the GC column.
- The separated components enter the mass spectrometer, where they are ionized by a 70 eV electron beam.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- Data Processing:
 - Analyze the mass spectrum corresponding to the GC peak of the compound.
 - Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-formylphenylboronic acid pinacol ester.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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References

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